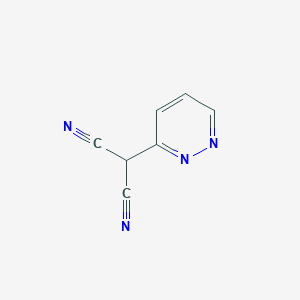![molecular formula C5H5N5 B1410925 [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine CAS No. 1823337-74-1](/img/structure/B1410925.png)
[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine
描述
[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine: is a heterocyclic compound that features a fused triazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a scaffold for drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with formamide under heating conditions to form the desired triazolopyrimidine structure . Another approach involves the use of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives of the triazolopyrimidine scaffold.
科学研究应用
Chemistry: In chemistry, [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine serves as a versatile building block for the synthesis of more complex molecules. It is used in the development of ligands for metal coordination complexes and as a precursor for other heterocyclic compounds .
Biology: Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its ability to inhibit cyclin-dependent kinase 2 (CDK2), which is a target for cancer therapy .
Medicine: In medicine, this compound derivatives are being explored for their anticancer, antiviral, and anti-inflammatory properties. These derivatives have shown promising results in preclinical studies .
Industry: Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of compounds with specific biological activities, making it valuable in drug discovery and development .
作用机制
The mechanism of action of [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to the suppression of cancer cell proliferation . Additionally, its interaction with adenosine receptors has been studied, where it acts as an antagonist, modulating various physiological responses .
相似化合物的比较
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure, used as a scaffold for kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its role in developing CDK2 inhibitors and other therapeutic agents.
Uniqueness: [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine is unique due to its specific ring fusion and the presence of an amino group at the 5-position. This structural feature allows for diverse chemical modifications, enhancing its potential as a versatile scaffold in drug design .
属性
IUPAC Name |
[1,2,4]triazolo[4,3-c]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-7-2-1-4-9-8-3-10(4)5/h1-3H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOVXNWEZWMGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N2C1=NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(2S)-2-hydroxy-2-phenylacetic acid; (4aS,9bR)-6-bromo-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indole](/img/structure/B1410860.png)
![2-{[2-(Pyridin-2-yloxy)ethyl]amino}ethan-1-ol](/img/structure/B1410862.png)


